Lipophilicity (LogP) Comparison: Optimized Permeability vs. 2,4-Dihydroxybenzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde
2,4-Dihydroxy-5-methoxybenzaldehyde exhibits a calculated LogP (octanol-water partition coefficient) in the range of 0.92 to 1.11, a value that is intermediate between its less substituted analog 2,4-dihydroxybenzaldehyde (LogP ~0.91 to 1.25) and its mono-hydroxy analog 2-hydroxy-5-methoxybenzaldehyde (LogP ~1.5 to 1.6) [1][2]. This balanced lipophilicity is advantageous in medicinal chemistry, as it falls within the optimal LogP range (1-3) for oral bioavailability and CNS penetration, while the lower LogP of the comparator 2,4-dihydroxybenzaldehyde may limit membrane permeability and the higher LogP of 2-hydroxy-5-methoxybenzaldehyde may increase the risk of poor aqueous solubility and off-target binding [1][2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.9189 to 1.11 |
| Comparator Or Baseline | 2,4-Dihydroxybenzaldehyde: 0.9103 to 1.25; 2-Hydroxy-5-methoxybenzaldehyde: ~1.5 |
| Quantified Difference | Target LogP is ~0.4–0.5 units higher than 2,4-dihydroxybenzaldehyde and ~0.4–0.7 units lower than 2-hydroxy-5-methoxybenzaldehyde. |
| Conditions | Computational prediction (XLogP3, ACD/Labs, or similar) from vendor datasheets and chemical databases. |
Why This Matters
This intermediate LogP value positions 2,4-dihydroxy-5-methoxybenzaldehyde as a more suitable starting material for drug discovery programs where balanced permeability and solubility are required, potentially reducing the need for subsequent lipophilicity optimization steps compared to its analogs.
- [1] Building Block. 2,4-Dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7). Accessed 2026. View Source
- [2] Building Block. 2,4-Dihydroxybenzaldehyde (CAS 95-01-2). Accessed 2026. View Source
